4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound contains sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid typically involves multi-step reactions. One common synthetic route includes the reaction of ethylsulfanyl ethylamine with oxobutanoic acid under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Wissenschaftliche Forschungsanwendungen
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing groups make it useful in studying biological processes involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with various biological molecules, influencing their activity and function. This interaction can affect metabolic pathways and cellular processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:
2-({2-oxo-2-[2-oxo-3-azepanyl]amino}ethyl}sulfanyl)acetic acid: This compound also contains sulfur atoms and has similar reactivity but differs in its overall structure and specific applications.
2-(Ethylsulfanyl)ethyl acetate: Another sulfur-containing compound, used in different industrial applications and chemical reactions.
The uniqueness of this compound lies in its specific arrangement of sulfur atoms and its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
73675-24-8 |
---|---|
Molekularformel |
C10H19NO3S2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
4-[2-(2-ethylsulfanylethylsulfanyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H19NO3S2/c1-2-15-7-8-16-6-5-11-9(12)3-4-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
JKWCLUQRWDPQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCSCCNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.